molecular formula C16H13BrClN3O4 B3916815 N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide

N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide

Cat. No.: B3916815
M. Wt: 426.6 g/mol
InChI Key: YKNQKFPNZCGLFR-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide typically involves a multi-step process. The initial step often includes the formation of the ethylideneamino group through a condensation reaction between an amine and an aldehyde or ketone. This is followed by the introduction of the bromophenyl and chloro-nitrophenoxy groups through nucleophilic substitution reactions. The reaction conditions generally require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide is unique due to its combination of bromophenyl, chloro, and nitrophenoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN3O4/c1-10(11-3-2-4-12(17)7-11)19-20-16(22)9-25-15-6-5-13(18)8-14(15)21(23)24/h2-8H,9H2,1H3,(H,20,22)/b19-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNQKFPNZCGLFR-GRSHGNNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-])C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-])/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide
Reactant of Route 6
N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.